molecular formula C15H15NO2 B14637481 Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- CAS No. 54943-18-9

Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl-

Cat. No.: B14637481
CAS No.: 54943-18-9
M. Wt: 241.28 g/mol
InChI Key: MJBVMYYUTKRHQL-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxy group, a methylamino group, and a phenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- typically involves multi-step organic reactions. One common method includes the initial formation of the core ethanone structure, followed by the introduction of the hydroxy and methylamino groups through specific substitution reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ethanone group can be reduced to secondary alcohols.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the ethanone group results in secondary alcohols.

Scientific Research Applications

Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism by which Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups play crucial roles in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1-(3-hydroxyphenyl)-: Similar structure but lacks the methylamino group.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a methoxy group instead of a methylamino group.

Uniqueness

Ethanone, 1-(3-hydroxy-4-(methylamino)phenyl)-2-phenyl- is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

54943-18-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

1-[3-hydroxy-4-(methylamino)phenyl]-2-phenylethanone

InChI

InChI=1S/C15H15NO2/c1-16-13-8-7-12(10-15(13)18)14(17)9-11-5-3-2-4-6-11/h2-8,10,16,18H,9H2,1H3

InChI Key

MJBVMYYUTKRHQL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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